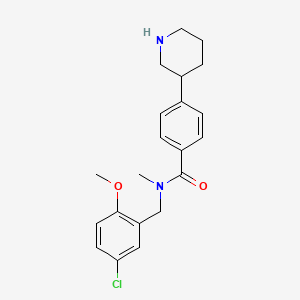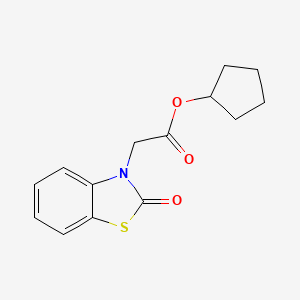![molecular formula C13H12N2O2 B5534449 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5534449.png)
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide, also known as CPPO, is a heterocyclic organic compound with a cyclic structure. It has gained significant attention in the field of scientific research due to its unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide involves the generation of singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause damage to biological molecules, such as proteins, lipids, and DNA. In PDT, singlet oxygen generated by 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide can induce cell death in cancer cells.
Biochemical and Physiological Effects:
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been shown to have a low toxicity and is biocompatible, making it a promising candidate for use in biomedical applications. In addition, 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been shown to have antioxidant properties and can scavenge ROS, which are involved in the pathogenesis of many diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has several advantages for use in lab experiments, including its high stability and solubility in organic solvents. However, 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has some limitations, such as its sensitivity to light and the need for specialized equipment for its synthesis and purification.
Direcciones Futuras
There are several future directions for research on 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide, including the development of new fluorescent probes for the detection of ROS and singlet oxygen, the synthesis of new materials using 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide as a building block, and the optimization of 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide for use in PDT. In addition, further studies are needed to investigate the potential of 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide as an antioxidant and its role in the prevention and treatment of diseases associated with oxidative stress.
Conclusion:
In conclusion, 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide is a unique compound with promising applications in scientific research, particularly in the fields of fluorescence sensing and PDT. Its ability to generate singlet oxygen and scavenge ROS makes it a promising candidate for use in biomedical applications. Further research is needed to explore its potential in these areas and to optimize its properties for use in lab experiments and clinical settings.
Métodos De Síntesis
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide can be synthesized through several methods, including the oxidation of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with m-chloroperbenzoic acid or the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with hydrogen peroxide in the presence of acetic acid. Another method involves the oxidation of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with potassium permanganate in the presence of sulfuric acid.
Aplicaciones Científicas De Investigación
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been widely used in scientific research due to its ability to act as a fluorescence quencher and a photosensitizer. It has been used in the development of fluorescent probes for the detection of reactive oxygen species (ROS) and singlet oxygen. 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has also been used as a photosensitizer in the photodynamic therapy (PDT) of cancer. In addition, 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been used in the synthesis of new materials, such as polymers and dendrimers.
Propiedades
IUPAC Name |
4-oxido-3-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-14-9-13(10-5-2-1-3-6-10)15(17)12-8-4-7-11(12)14/h1-3,5-6,9H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQDMNUHGJFAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=O)C=C(N2[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S*)-3,3,4-trimethyl-1-[(2-pyridin-2-ylpyrimidin-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5534369.png)

![2-chloro-4-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5534386.png)

![(3aS*,7aR*)-5-methyl-2-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5534406.png)
![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B5534425.png)


![4-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5534439.png)
![2-(4-tert-butylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5534455.png)
![4-[3-(benzyloxy)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5534461.png)
![4-({5-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5534467.png)
![3-methyl-5-[(2,3,6-trichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5534474.png)
![4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5534482.png)